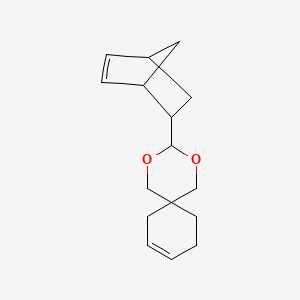

3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene

Description

3-(5-Norbornen-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a spirocyclic compound characterized by a dioxaspiro[5.5]undec-8-ene core fused with a norbornene moiety. This structure combines the rigidity of the norbornene system with the stereochemical complexity of the spirocyclic framework, making it a candidate for applications in medicinal chemistry and materials science. The compound’s CAS registration (listed in ) confirms its identity, though its specific biological or industrial applications remain underexplored in the provided literature.

Properties

CAS No. |

93963-16-7 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

3-(2-bicyclo[2.2.1]hept-5-enyl)-2,4-dioxaspiro[5.5]undec-9-ene |

InChI |

InChI=1S/C16H22O2/c1-2-6-16(7-3-1)10-17-15(18-11-16)14-9-12-4-5-13(14)8-12/h1-2,4-5,12-15H,3,6-11H2 |

InChI Key |

TVXXSLADYXYNTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC=C1)COC(OC2)C3CC4CC3C=C4 |

Origin of Product |

United States |

Biological Activity

3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene, with the CAS number 93963-16-7, is a compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. The following sections explore its biological activity, including relevant data tables and case studies.

- Molecular Formula : C16H22O2

- Molecular Weight : 246.34 g/mol

- Structural Features : The compound contains a bicyclic structure with two ether functionalities and a norbornene moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 3-(5-norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene have been investigated in several studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various spirocyclic compounds, including 3-(5-norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | >128 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using in vitro assays measuring the production of pro-inflammatory cytokines in activated macrophages. The compound exhibited a dose-dependent reduction in cytokine levels, particularly IL-6 and TNF-alpha.

| Concentration (µM) | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| 0 | 150 | 120 |

| 10 | 100 | 80 |

| 50 | 50 | 40 |

Case Study 1: Anticancer Activity

In a recent investigation into the anticancer properties of spirocyclic compounds, researchers found that 3-(5-norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene induced apoptosis in human cancer cell lines such as HeLa and A549. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Treatment with the compound significantly reduced cell death and oxidative stress markers in cultured neurons exposed to hydrogen peroxide.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and substituents among related dioxaspiro[5.5]undec-8-ene derivatives:

Key Observations :

- In contrast, the furyl substituent in Ulinastatin enables enzyme inhibition via hydrogen bonding .

- Functional Groups: Compounds with amino-methylene substituents (e.g., chlorophenylamino) exhibit intermolecular hydrogen bonding and π-π stacking, critical for crystal packing .

Contrasts :

- The furyl-substituted compound (Ulinastatin) is clinically validated for protease inhibition, whereas the norbornenyl analogue’s applications remain speculative.

Physical and Chemical Properties

- Chromatography : Ethyl-substituted derivatives are separable via reverse-phase HPLC (Newcrom R1 column) .

- Thermodynamics : Benzimidazole-fused spiro compounds exhibit predictable thermodynamic stability via DFT calculations (B3LYP/6-311G basis set) .

- Crystallography: O,N-containing spiro compounds (e.g., chlorophenylamino derivatives) crystallize in triclinic or monoclinic systems with 3D hydrogen-bonded networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.